molecular formula C8H12S B075868 9-Thiabicyclo[6.1.0]non-4-ene CAS No. 13785-73-4

9-Thiabicyclo[6.1.0]non-4-ene

Cat. No.: B075868
CAS No.: 13785-73-4
M. Wt: 140.25 g/mol
InChI Key: FWVKDFMTBJUULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Thiabicyclo[610]non-4-ene is an organic compound with the molecular formula C₈H₁₄S It is a derivative of cyclooctene, where an episulfide group is introduced at the 5,6-position of the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Thiabicyclo[6.1.0]non-4-ene can be synthesized through the reaction of cyclooctene with sulfur or sulfur-containing reagents. One common method involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) as the sulfur source. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various transition metal catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of cyclooctene, 5,6-episulfide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclooctene, hydrogen sulfide (H₂S).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cyclooctene, 5,6-episulfide involves its ability to undergo ring-opening reactions, which can be catalyzed by various transition metal catalysts. The episulfide group is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and polymerization reactions .

Comparison with Similar Compounds

9-Thiabicyclo[6.1.0]non-4-ene can be compared with other similar compounds, such as:

This compound is unique due to the presence of the episulfide group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

13785-73-4

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2

InChI Key

FWVKDFMTBJUULG-UHFFFAOYSA-N

SMILES

C1CC2C(S2)CCC=C1

Canonical SMILES

C1CC2C(S2)CCC=C1

Synonyms

Cyclooctene, 5,6-episulfide

Origin of Product

United States

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